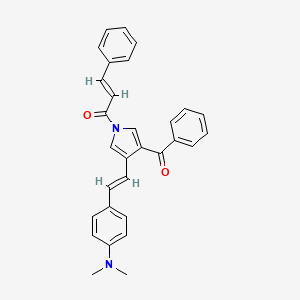
Ac-Ala-Met-Val-Gly-aThr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ac-Ala-Met-Val-Gly-aThr-OH is a synthetic peptide composed of the amino acids alanine, methionine, valine, glycine, and threonine. Peptides like this one are important in various biological processes and have applications in scientific research, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as Ac-Ala-Met-Val-Gly-aThr-OH typically involves the stepwise addition of amino acids to a growing peptide chain. This process is known as solid-phase peptide synthesis (SPPS). The amino acids are protected at their reactive sites to prevent unwanted side reactions. The synthesis begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition followed by deprotection and washing steps. The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is often automated using peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
Peptides like Ac-Ala-Met-Val-Gly-aThr-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific enzymes or chemical reagents for site-directed mutagenesis.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
科学的研究の応用
Chemistry
Peptides like Ac-Ala-Met-Val-Gly-aThr-OH are used as model compounds in the study of peptide chemistry, including peptide bond formation and stability.
Biology
In biological research, synthetic peptides are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
Peptides have therapeutic applications, including as drugs for treating diseases such as cancer, diabetes, and infectious diseases. They can also be used as vaccines and diagnostic agents.
Industry
In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, and in the production of enzymes for various applications.
作用機序
The mechanism of action of peptides like Ac-Ala-Met-Val-Gly-aThr-OH depends on their specific sequence and structure. They can interact with specific molecular targets, such as enzymes, receptors, and other proteins, to modulate biological processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Ac-Ala-Met-Val-Gly-Thr-OH: Similar sequence but without the acetylated threonine.
Ac-Ala-Met-Val-Gly-Ser-OH: Similar sequence but with serine instead of threonine.
Ac-Ala-Met-Val-Gly-Cys-OH: Similar sequence but with cysteine instead of threonine.
Uniqueness
The presence of acetylated threonine (aThr) in Ac-Ala-Met-Val-Gly-aThr-OH can confer unique properties, such as increased stability or altered biological activity, compared to similar peptides without this modification.
特性
分子式 |
C21H37N5O8S |
|---|---|
分子量 |
519.6 g/mol |
IUPAC名 |
(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H37N5O8S/c1-10(2)16(20(32)22-9-15(29)25-17(12(4)27)21(33)34)26-19(31)14(7-8-35-6)24-18(30)11(3)23-13(5)28/h10-12,14,16-17,27H,7-9H2,1-6H3,(H,22,32)(H,23,28)(H,24,30)(H,25,29)(H,26,31)(H,33,34)/t11-,12-,14-,16-,17-/m0/s1 |
InChIキー |
FCYFWPQIBYAJQT-FGBNXSKPSA-N |
異性体SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)C)O |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)


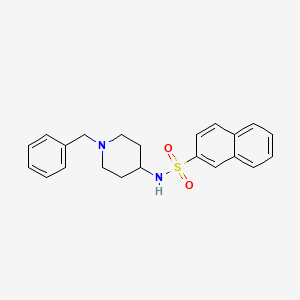

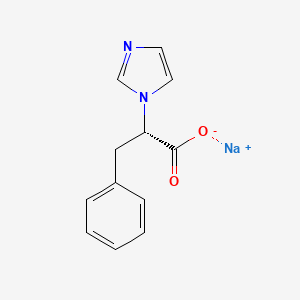
![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)

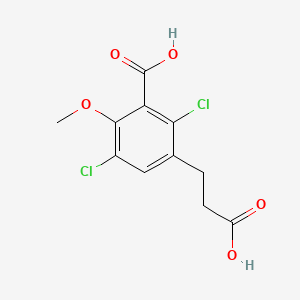
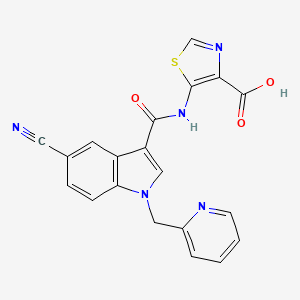
![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)

